molecular formula C14H15ClFNO3 B4166923 2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B4166923
M. Wt: 299.72 g/mol
InChI Key: HTWUSTOMSPCPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-2-fluoroaniline with cyclohexanecarboxylic acid chloride under basic conditions to form the desired amide linkage. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction of the amide linkage can produce primary or secondary amines.

Scientific Research Applications

2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chloro-2-fluorophenyl)amino]carbonyl}benzoic acid
  • 2-{[(4-chloro-2-fluorophenyl)amino]carbonyl}cyclopentanecarboxylic acid

Uniqueness

Compared to similar compounds, 2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid may offer unique properties such as enhanced stability or specific binding affinities. These characteristics can make it more suitable for certain applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(4-chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWUSTOMSPCPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.